molecular formula C10H15N3O B1458759 3-(2-Azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole CAS No. 1935337-92-0

3-(2-Azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole

Cat. No. B1458759
M. Wt: 193.25 g/mol
InChI Key: MOQDTXKWUVACJO-UHFFFAOYSA-N
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Description

The compound “3-(2-Azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole” is a derivative of 2-Azaspiro[4.4]nonan-3-one . The parent compound, 2-Azaspiro[4.4]nonan-3-one, has a unique three-dimensional structure .


Synthesis Analysis

The synthesis of related compounds such as 2-Azaspiro[4.4]nonan-3-one and its derivatives has been reported in the literature . For instance, a phosphine-catalyzed [3 + 2] annulation of γ-substituted allenoates with succinimides was developed, which was successfully applied to the synthesis of 2-azaspiro nonene-1,3-dione derivatives .


Molecular Structure Analysis

The molecular structure of the parent compound, 2-Azaspiro[4.4]nonan-3-one, is given by the InChI code: 1S/C8H13NO/c10-7-5-8(6-9-7)3-1-2-4-8/h1-6H2, (H,9,10) . The molecular weight is 139.2 .


Physical And Chemical Properties Analysis

The parent compound, 2-Azaspiro[4.4]nonan-3-one, is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .

Scientific Research Applications

Therapeutic Potential

Oxadiazole derivatives, including those with the 1,2,4-oxadiazole moiety, have been extensively studied for their broad range of chemical and biological activities. These compounds are known for exhibiting various pharmacological properties such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. Their structural versatility makes them crucial synthons in drug development, with several oxadiazole-containing drugs already available in the market for different therapeutic uses (Siwach & Verma, 2020).

Spirocyclic Compounds Synthesis

Spirocyclic compounds, such as those derived from oxetane and containing azaspiro nonane structures, have been synthesized and investigated for their potential in creating novel pharmacophores. These studies offer insights into the development of new tetracyclic systems with potential therapeutic applications, demonstrating the versatility of spirocyclic structures in medicinal chemistry (Gurry, McArdle, & Aldabbagh, 2015).

Antimicrobial Evaluation

Research into novel oxadiazole derivatives, including those incorporating azaspiro[4.4]nonane structures, has highlighted their significant antimicrobial potential. These compounds have been synthesized and evaluated against various bacterial and fungal strains, contributing to the search for new antimicrobial agents (Sindhu et al., 2013).

Safety And Hazards

The safety information for 2-Azaspiro[4.4]nonan-3-one indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-2-4-10(3-1)6-11-5-8(10)9-12-7-14-13-9/h7-8,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQDTXKWUVACJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNCC2C3=NOC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole
Reactant of Route 2
3-(2-Azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole
Reactant of Route 3
3-(2-Azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole
Reactant of Route 4
3-(2-Azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole
Reactant of Route 5
3-(2-Azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole
Reactant of Route 6
3-(2-Azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole

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